5-Amino-2-cyano-3,4-dimethylpyridine
Description
5-Amino-2-cyano-3,4-dimethylpyridine is a substituted pyridine derivative characterized by an amino group at position 5, a cyano group at position 2, and methyl groups at positions 3 and 4. This compound belongs to a class of pyridine-based molecules known for their structural versatility and applications in medicinal chemistry, catalysis, and materials science. The electron-withdrawing cyano group and electron-donating methyl substituents create a unique electronic environment, influencing its reactivity, binding affinity, and solubility.
Properties
Molecular Formula |
C8H9N3 |
|---|---|
Molecular Weight |
147.18 g/mol |
IUPAC Name |
5-amino-3,4-dimethylpyridine-2-carbonitrile |
InChI |
InChI=1S/C8H9N3/c1-5-6(2)8(3-9)11-4-7(5)10/h4H,10H2,1-2H3 |
InChI Key |
KGYSOBNYTTWAER-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NC=C1N)C#N)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Comparison
The table below highlights key structural features and experimental data for 5-amino-2-cyano-3,4-dimethylpyridine and related pyridine derivatives:
Binding Affinity and Pharmacological Activity
- This compound: No direct binding data reported. The cyano group may enhance interactions with polar residues in protein pockets compared to methyl-substituted analogs.
- 5A-DMP : Demonstrated moderate binding affinity (KD = 19.3 µM) to UHRF1 TTD, a protein involved in epigenetic regulation .
- 5-Bromo-N-(3,4-dimethoxybenzyl)pyridin-2-amine : Pharmacologically active in anti-tumor and anti-viral assays, attributed to its halogenated and methoxybenzyl substituents .
Substituent Effects on Reactivity
- Cyano vs. In contrast, methyl groups in 5A-DMP enhance steric bulk and hydrophobicity.
- Halogenation : Bromine in the 5-bromo analog introduces heavy-atom effects for crystallography and enhances bioactivity via halogen bonding .
Research Findings and Limitations
- Experimental Gaps: Direct thermodynamic or kinetic data for this compound are absent in available literature.
- Computational Predictions: In silico screening methods (as used in ) could model its binding modes, leveraging the polar cyano group for targeted interactions.
- Synthetic Challenges : The presence of multiple substituents may complicate synthesis, requiring optimized conditions (e.g., reductive amination or cross-coupling reactions).
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